

physical and chemical properties of 2-Bromo-3-nitroaniline

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Compound of Interest

Compound Name: 2-Bromo-3-nitroaniline

Cat. No.: B1315865

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An In-depth Technical Guide to 2-Bromo-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-nitroaniline is an aromatic organic compound that serves as a valuable intermediate in the synthesis of a variety of more complex molecules.^[1] Its structure, featuring a bromine atom and a nitro group on an aniline ring, provides multiple reactive sites for further functionalization. This makes it a key building block in the development of pharmaceuticals, agrochemicals, and dyes.^[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Bromo-3-nitroaniline**, detailed experimental protocols for its synthesis and potential applications, and visualizations of relevant chemical workflows.

Core Physical and Chemical Properties

While extensive experimental data for **2-Bromo-3-nitroaniline** is not readily available in the literature, the following table summarizes its key identifiers and known properties.

Property	Value	Source(s)
IUPAC Name	2-bromo-3-nitroaniline	[2]
CAS Number	35757-20-1	[3]
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂	[3]
Molecular Weight	217.02 g/mol	[3]
Physical Form	Solid	[2]
Purity	Typically ≥95%	[2]
Storage Conditions	Keep in a dark place, under an inert atmosphere, at room temperature.	[2]

Note: Experimentally determined values for melting point, boiling point, and density are not consistently reported in the available literature.

Experimental Protocols

Synthesis of 2-Bromo-3-nitroaniline via Bromination of 3-Nitroaniline

This protocol describes a plausible method for the synthesis of **2-Bromo-3-nitroaniline** from 3-nitroaniline, based on established principles of electrophilic aromatic substitution.

Objective: To synthesize **2-Bromo-3-nitroaniline** by the regioselective bromination of 3-nitroaniline.

Reagents and Materials:

- 3-Nitroaniline
- N-Bromosuccinimide (NBS)
- Sulfuric acid (concentrated)

- Dichloromethane (DCM)
- Sodium bicarbonate (saturated aqueous solution)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for filtration and purification

Methodology:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitroaniline in dichloromethane.
- Cool the solution in an ice bath to 0 °C.
- Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The amino group of the 3-nitroaniline directs the electrophilic substitution to the ortho and para positions. The position ortho to the amino group and meta to the nitro group is favored.
- After the addition of NBS, slowly add concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature at 0 °C.
- Allow the reaction to stir at 0 °C for one hour and then let it warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure **2-Bromo-3-nitroaniline**.

Characterization: The final product should be characterized by ^1H NMR, ^{13}C NMR, IR, and mass spectrometry to confirm its identity and purity. While specific spectral data for **2-Bromo-3-nitroaniline** is not widely published, the expected spectra would be consistent with the proposed structure.

Representative Reaction: Reduction of the Nitro Group

The nitro group of **2-Bromo-3-nitroaniline** can be readily reduced to an amino group, yielding 2-bromo-1,3-benzenediamine. This diamine is a versatile precursor for the synthesis of various heterocyclic compounds.

Objective: To reduce the nitro group of **2-Bromo-3-nitroaniline** to an amino group.

Reagents and Materials:

- **2-Bromo-3-nitroaniline**
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Concentrated hydrochloric acid
- Ethanol
- Sodium hydroxide (aqueous solution)
- Ethyl acetate

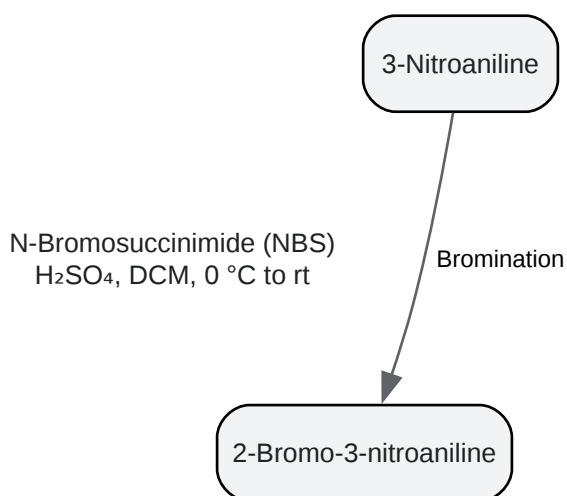
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Standard glassware for workup and purification

Methodology:

- In a round-bottom flask, suspend **2-Bromo-3-nitroaniline** in ethanol.
- Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
- Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).
- After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic.
- Extract the product into ethyl acetate.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 2-bromo-1,3-benzenediamine.
- The product can be further purified by crystallization or column chromatography if necessary.

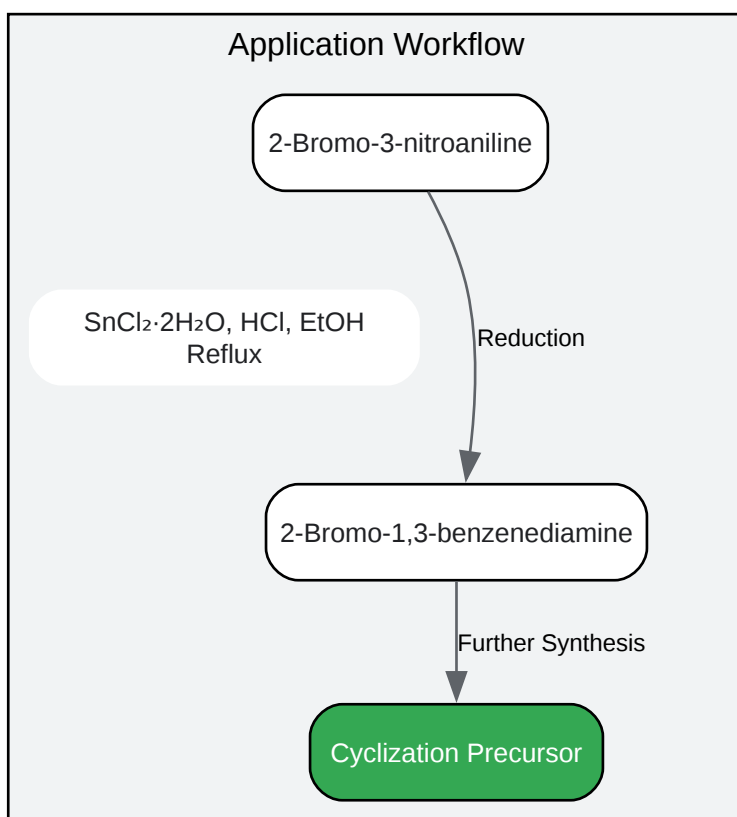
Visualizations

The following diagrams, generated using Graphviz, illustrate the synthetic workflow for **2-Bromo-3-nitroaniline** and a logical relationship of its application in a subsequent reaction.



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Caption: Synthetic pathway for **2-Bromo-3-nitroaniline**.



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Caption: Logical workflow for a typical application of **2-Bromo-3-nitroaniline**.

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